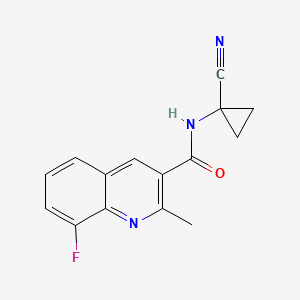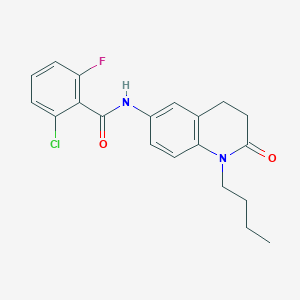
Acide 1-méthyl-4-(trifluorométhyl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrazole, which can be obtained through the reaction of 4-chloropyrazole with trifluoromethyl iodide in the presence of a base.
Methylation: The next step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Carboxylation: The final step is the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, allowing the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other trifluoromethyl-substituted pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which affects its reactivity and biological activity.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Different position of the trifluoromethyl group, resulting in distinct chemical behavior.
The uniqueness of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMODFXPVBWFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198436-63-3 | |
| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2493084.png)
![2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2493085.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)


![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
